molecular formula C15H14BrNOS B2894072 N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 314250-93-6

N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2894072
CAS RN: 314250-93-6
M. Wt: 336.25
InChI Key: KREDFGOIEZLJOM-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and are characterized by the presence of a carbonyl group (C=O) and a nitrogen atom .

Scientific Research Applications

Copolymerization Catalyst

This compound has been utilized as a catalyst in the copolymerization process of norbornene and methyl acrylate . The resulting polymers exhibit unique properties such as high transparency, excellent thermal stability, and good UV resistance, which are valuable in materials science, particularly in the development of new materials for optical applications.

Antimicrobial Agent Development

Research indicates that derivatives of this compound show promising antimicrobial activities . This opens up possibilities for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi, addressing a critical need in medical treatment.

Antiproliferative Agent for Cancer Therapy

The same derivatives studied for their antimicrobial properties have also shown potential as antiproliferative agents . This suggests that they could be used in the development of new cancer therapies, particularly in targeting breast cancer cell lines.

Molecular Modelling and Drug Design

The compound’s derivatives have been used in molecular modelling to understand their interaction with biological receptors . This application is crucial in drug design, where the compound can serve as a lead structure for the development of new drugs with specific target interactions.

Synthesis of Imines

It serves as a precursor in the synthesis of various imine derivatives through cross-coupling reactions . These imines have a wide range of applications, including as intermediates in organic synthesis and as ligands in coordination chemistry.

properties

IUPAC Name

N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c16-12-6-2-3-7-13(12)17-15(18)11-9-19-14-8-4-1-5-10(11)14/h2-3,6-7,9H,1,4-5,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREDFGOIEZLJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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